1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chlorophenyl group, a dihydropyrido[2,3-d]pyrimidine core, and a piperidine carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves several steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . The reaction conditions typically involve heating under reflux with a base such as sodium methoxide in butanol . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can form additional ring structures through cyclization reactions involving activated methylene groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied as a potential inhibitor of protein kinase B (Akt), which plays a crucial role in cell proliferation and survival . The compound’s ability to modulate signaling pathways makes it a promising candidate for cancer therapy . Additionally, it has shown potential in antimicrobial and anti-inflammatory research .
Mechanism of Action
The mechanism of action of 1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the inhibition of protein kinase B (Akt). By binding to the ATP-binding site of Akt, the compound prevents the phosphorylation and activation of downstream targets involved in cell survival and proliferation . This inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides . These compounds also exhibit potent inhibitory activity against protein kinase B (Akt) and have been studied for their anticancer properties . The uniqueness of 1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide lies in its specific structural features, such as the chlorophenyl group, which may contribute to its distinct biological activity.
Properties
IUPAC Name |
1-[5-(2-chlorophenyl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-14-4-2-1-3-12(14)13-5-8-22-17-15(13)18(27)24-19(23-17)25-9-6-11(7-10-25)16(21)26/h1-5,8,11H,6-7,9-10H2,(H2,21,26)(H,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQPZMDZVUBSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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